molecular formula C16H21N5O B2844938 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide CAS No. 920438-73-9

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

Cat. No.: B2844938
CAS No.: 920438-73-9
M. Wt: 299.378
InChI Key: CWJLNXDMVXTQNY-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and an azide source such as trimethylsilyl azide. This reaction is often carried out in methanol at room temperature, leading to moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, green chemistry approaches, such as using aqueous micelles as reaction media, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Corresponding amines from the reduction of the benzamide moiety.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the 4-methyl group on the benzamide moiety can influence its binding affinity and selectivity towards biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLNXDMVXTQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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